molecular formula C12H18ClNOS B1627231 3-(4-Methoxyphenylsulfanyl)piperidine hcl CAS No. 1171919-62-2

3-(4-Methoxyphenylsulfanyl)piperidine hcl

Cat. No. B1627231
CAS RN: 1171919-62-2
M. Wt: 259.8 g/mol
InChI Key: VJZBACVVBBQSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Methoxyphenylsulfanyl)piperidine hcl” is a chemical compound with the molecular formula C12H18ClNOS . It has a molecular weight of 259.8 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .


Physical And Chemical Properties Analysis

“3-(4-Methoxyphenylsulfanyl)piperidine hcl” is a white to yellow solid . It has a molecular weight of 259.8 and a linear formula of C12H18ClNOS . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Drug Synthesis

This compound serves as a crucial synthetic block in drug construction due to its piperidine structure, which is a common moiety in many pharmaceuticals . Its versatility allows for the creation of a wide range of therapeutic agents.

Biological Activity Studies

The piperidine moiety is known for its significant biological activity. Researchers utilize 3-(4-Methoxyphenylsulfanyl)piperidine HCl to study its interaction with biological systems, which can lead to the discovery of new drugs .

Pharmacological Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids. This compound’s pharmacological applications are vast, ranging from central nervous system agents to cardiovascular drugs .

Chemical Synthesis Research

The compound is used in chemical synthesis research to develop fast and cost-effective methods for creating substituted piperidines, which are valuable in medicinal chemistry .

Molecular Weight Studies

With a molecular weight of 259.8, 3-(4-Methoxyphenylsulfanyl)piperidine HCl is used in studies focusing on molecular weight-related properties like distribution and drug delivery efficiency .

Safety and Toxicology

Safety profiles, including hazard statements like H302, H315, H319, and H335, are analyzed using this compound. Precautionary statements such as P280 and P305+P351+P338 are also studied to ensure safe handling and usage .

Storage and Stability Analysis

Researchers analyze the stability and storage conditions of 3-(4-Methoxyphenylsulfanyl)piperidine HCl , which is recommended to be stored at 2-8°C, to understand its shelf-life and degradation process .

Safety and Hazards

The safety information available indicates that “3-(4-Methoxyphenylsulfanyl)piperidine hcl” may be hazardous. The compound is typically stored at temperatures between 2-8°C . It is recommended to handle this compound with appropriate protective measures .

properties

IUPAC Name

3-(4-methoxyphenyl)sulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS.ClH/c1-14-10-4-6-11(7-5-10)15-12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZBACVVBBQSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589981
Record name 3-[(4-Methoxyphenyl)sulfanyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenylsulfanyl)piperidine hcl

CAS RN

1171919-62-2
Record name 3-[(4-Methoxyphenyl)sulfanyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenylsulfanyl)piperidine hcl
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenylsulfanyl)piperidine hcl
Reactant of Route 3
3-(4-Methoxyphenylsulfanyl)piperidine hcl
Reactant of Route 4
3-(4-Methoxyphenylsulfanyl)piperidine hcl
Reactant of Route 5
3-(4-Methoxyphenylsulfanyl)piperidine hcl
Reactant of Route 6
3-(4-Methoxyphenylsulfanyl)piperidine hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.